mp-dLAE-PABC-MMAE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mp-dLAE-PABC-MMAE is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is an agent-linker conjugate that incorporates the potent tubulin inhibitor Monomethyl auristatin E. This compound is utilized to deliver targeted cytotoxic treatment, particularly in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mp-dLAE-PABC-MMAE involves the conjugation of Monomethyl auristatin E with a linker that includes a dipeptide motif designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The Val-Cit-PABC linker technology is commonly used in this process .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the linker and its subsequent conjugation with Monomethyl auristatin E under controlled conditions .
化学反応の分析
Types of Reactions: mp-dLAE-PABC-MMAE undergoes various chemical reactions, including cleavage by extracellular enzymes, such as elastase, which leads to the release of the cytotoxic payload . The compound is designed to be stable in circulation and to release the payload upon internalization and lysosomal degradation .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Monomethyl auristatin E, the Val-Cit-PABC linker, and various solvents and catalysts to facilitate the conjugation process .
Major Products Formed: The major product formed from the reactions involving this compound is the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic agent Monomethyl auristatin E via the PABC linker .
科学的研究の応用
mp-dLAE-PABC-MMAE has a wide range of scientific research applications, particularly in the field of cancer therapy. It is used to create antibody-drug conjugates that target specific cancer cells, delivering the cytotoxic agent directly to the tumor site . This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment . Additionally, this compound is used in research to study the mechanisms of drug delivery and the development of new cancer therapies .
作用機序
The mechanism of action of mp-dLAE-PABC-MMAE involves the targeted delivery of Monomethyl auristatin E to cancer cells. The compound is internalized by the cancer cells, where the PABC linker is cleaved by lysosomal enzymes, releasing the cytotoxic agent . Monomethyl auristatin E then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .
類似化合物との比較
mp-dLAE-PABC-MMAE is unique in its use of the Val-Cit-PABC linker technology, which provides stability in circulation and efficient release of the cytotoxic payload upon internalization . Similar compounds include other antibody-drug conjugates that use different linkers and cytotoxic agents, such as vedotin, which is used in clinically tested ADCs like Polivy, Adcetris, and Padcev . These compounds also target cancer cells but may differ in their stability, efficacy, and toxicity profiles .
特性
分子式 |
C68H102N10O17 |
---|---|
分子量 |
1331.6 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H102N10O17/c1-16-41(8)59(51(93-14)36-55(82)77-33-20-23-50(77)61(94-15)42(9)62(86)69-43(10)60(85)46-21-18-17-19-22-46)75(12)67(91)57(39(4)5)74-66(90)58(40(6)7)76(13)68(92)95-37-45-24-26-47(27-25-45)71-64(88)48(28-31-56(83)84)73-63(87)44(11)70-65(89)49(35-38(2)3)72-52(79)32-34-78-53(80)29-30-54(78)81/h17-19,21-22,24-27,29-30,38-44,48-51,57-61,85H,16,20,23,28,31-37H2,1-15H3,(H,69,86)(H,70,89)(H,71,88)(H,72,79)(H,73,87)(H,74,90)(H,83,84)/t41-,42+,43+,44-,48-,49+,50-,51+,57-,58-,59-,60+,61+/m0/s1 |
InChIキー |
BIASWKCAJQBPJZ-GZPSSCKOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。